Benzonatate
Overview
Description
Benzonatate is an FDA-approved antitussive agent . It is used to relieve coughs due to colds or influenza . It works by numbing the throat and lungs, making the cough reflex less active .
Synthesis Analysis
Benzonatate is the ester obtained by formal condensation of 4-butylaminobenzoic acid with nonaethylene glycol monomethyl ether . It resembles tetracaine, procaine, and cocaine in its chemical structure .Molecular Structure Analysis
The molecular formula of Benzonatate is C30H53NO11 . It is structurally related to procaine and benzocaine . It is a benzoate ester, a substituted aniline, and a secondary amino compound .Chemical Reactions Analysis
Benzonatate acts as a local anesthetic at the peripheral nerve, with sensory and motor nerve blockade . It interacts with tetrodotoxin and Tween 80 to prolong nerve blockade .Physical And Chemical Properties Analysis
The molecular weight of Benzonatate is 603.7 g/mol . It is soluble in DMSO .Scientific Research Applications
Benzonatate's Role in Modern Medical Therapies
Benzonatate has been reviewed for its treatment effects and efficacy, with research revealing significant limitations in existing evidence regarding its safety and clinical effectiveness. There is a recognized need for larger observational studies or randomized trials to better characterize its role in modern medical practice, highlighting a gap in understanding its true value and safety profile (Costantino et al., 2023).
Mechanism of Action on Sodium Channels
A study investigating benzonatate's inhibition of voltage-gated sodium channels found that it strongly and reversibly inhibits these channels, with effects on both channel inactivation and activation. This suggests a potential mechanism for cough suppression, as benzonatate is not subtype-specific in its action on these channels (Evans et al., 2016).
Genotoxicity Assessment
Research on benzonatate's genotoxicity assessed its major metabolite, 4-(butylamino) benzoic acid (BBA), and found that neither benzonatate nor BBA induced significant mutagenicity, chromosomal aberrations, or increased incidence of micronucleated polychromatic erythrocytes. This indicates that benzonatate and BBA do not pose genotoxic risks (Teo et al., 2018).
Pharmacokinetic Studies
A preliminary pharmacokinetic study in healthy volunteers demonstrated that both benzonatate and its metabolite, BBA, are rapidly absorbed. This study provides valuable data for further clinical research, contributing to a better understanding of benzonatate's pharmacokinetics (Man et al., 2019).
Carcinogenicity Studies in Rodents
Benzonatate was found not to be carcinogenic in rodent carcinogenicity studies, with no evidence of a benzonatate-related increase in any neoplasm in both Tg.rasH2 mice and Wistar Han rats. This study adds important information regarding the long-term safety profile of benzonatate (Teo et al., 2018).
Exposure Trends and Adverse Events
A study focusing on pediatric patients analyzed trends in benzonatate exposure and its clinical consequences. It identified rising patterns of unintentional ingestion in younger children and intentional ingestion in older children, highlighting the need for rational prescribing and improved awareness of benzonatate's toxic effects (Kim et al., 2022).
Systematic Review of Severe Poisonings
A systematic review supplemented with NPDS cases described the clinical course of severe poisoning and deaths from benzonatate. The study revealed rapid onset of toxicity in overdose cases, emphasizing the need for immediate medical attention and supportive interventions (Minhaj & Leonard, 2021).
Safety And Hazards
Benzonatate is associated with a risk for severe toxicity and overdose, especially in children . It can cause significant myotoxicity, even at subtherapeutic concentrations . Other potential adverse effects include constipation, dizziness, fatigue, stuffy nose, nausea, headache, sedation, a feeling of numbness in the chest, sensation of burning in the eyes, a vague “chilly” sensation, itchiness, and rashes .
Future Directions
Given the rising safety concerns and substantial limitations within existing evidence pertaining to the safety and clinical effectiveness of Benzonatate, there is a need for large observational studies or randomized trials to better characterize its role and value in modern medical practice . The prescription of Benzonatate should be scrutinized more closely .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMQEKGGFWBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022655 | |
Record name | Benzonatate | |
Source | EPA DSSTox | |
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Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzonatate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
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Solubility |
Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |
Record name | Benzonatate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
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Record name | Benzonatate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate; it is also a potent voltage-gated sodium channel inhibitor., Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex; the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear. | |
Record name | Benzonatate | |
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Record name | Benzonatate | |
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Product Name |
Benzonatate | |
Color/Form |
Colorless to faintly yellow oil | |
CAS RN |
104-31-4, 32760-16-0 | |
Record name | Benzonatate | |
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Record name | Benzonatate [USP:INN:BAN] | |
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Record name | Benzonatate | |
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Record name | Benzonatate | |
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Record name | Benzonatate | |
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Record name | Benzonatate | |
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Record name | Benzonatate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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